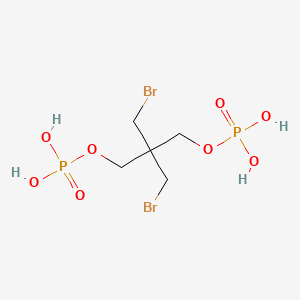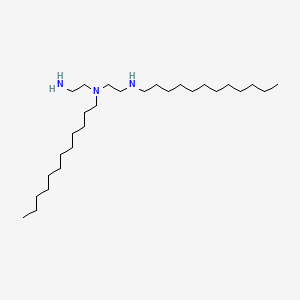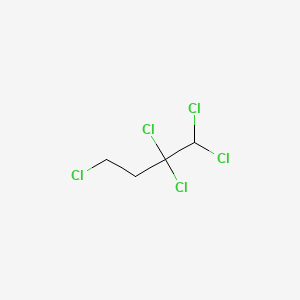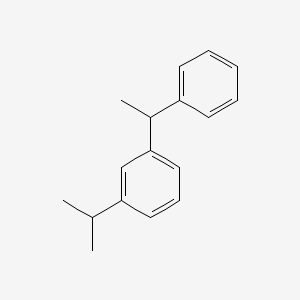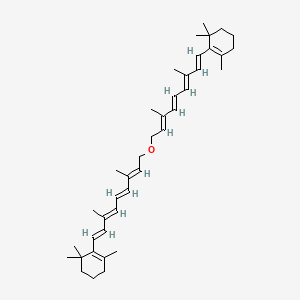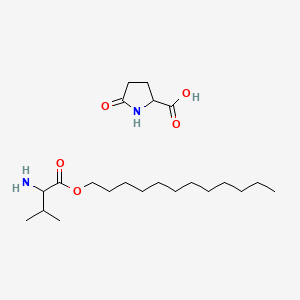
Einecs 261-736-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 261-736-8 is a useful research compound. Its molecular formula is C22H42N2O5 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for Einecs 261-736-8 are not explicitly documented in the available sources. Generally, the synthesis of chemical compounds involves various synthetic routes and reaction conditions. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound would require access to proprietary industrial data or detailed chemical literature.
Chemical Reactions Analysis
The types of reactions that Einecs 261-736-8 undergoes, including oxidation, reduction, and substitution, are not specified in the available sources. Common reagents and conditions used in these reactions, as well as the major products formed, would typically be detailed in specialized chemical databases or research publications. Without specific information, it is challenging to provide a comprehensive analysis of the chemical reactions involving this compound.
Scientific Research Applications
Einecs 261-736-8, like many other chemical substances, may have various scientific research applications. These applications could span across fields such as chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in synthetic processes. In biology and medicine, it might be studied for its potential biological activity or therapeutic effects. In industry, it could be utilized in the production of materials, chemicals, or pharmaceuticals. Detailed applications would depend on the specific properties and functions of the compound, which are not provided in the available sources.
Mechanism of Action
The mechanism of action for Einecs 261-736-8, including its molecular targets and pathways involved, is not documented in the available sources. Understanding the mechanism of action typically requires detailed biochemical studies and experimental data. This information would be found in specialized scientific literature or research articles focusing on the compound’s biological or chemical activity.
Comparison with Similar Compounds
Comparing Einecs 261-736-8 with similar compounds involves analyzing its unique properties and functions. Similar compounds might include those with comparable chemical structures or applications. without specific details about this compound, it is challenging to identify and compare it with other compounds. Generally, chemical databases and research publications would provide insights into such comparisons.
Conclusion
Properties
CAS No. |
59404-74-9 |
|---|---|
Molecular Formula |
C22H42N2O5 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
dodecyl 2-amino-3-methylbutanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H35NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;7-4-2-1-3(6-4)5(8)9/h15-16H,4-14,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
AMBDPTFAWXBVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C)C)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


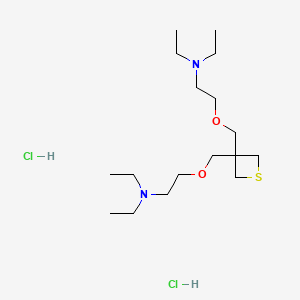
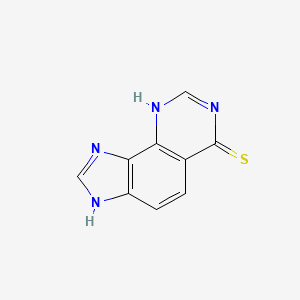
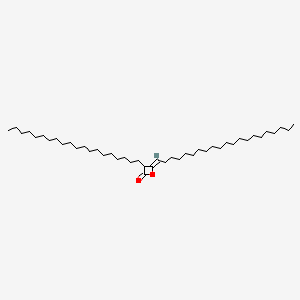
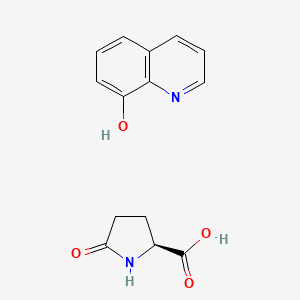
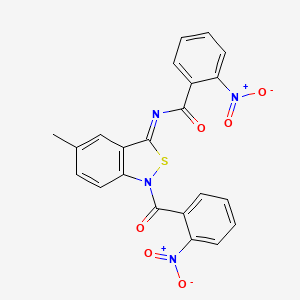
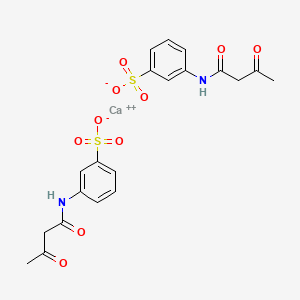
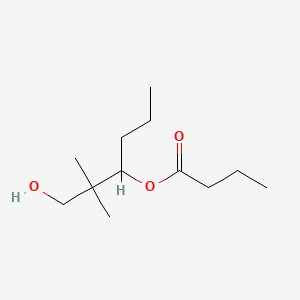
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
